molecular formula C15H24N6O2 B11264845 2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B11264845
M. Wt: 320.39 g/mol
InChI Key: NUDQWUATNHFNMK-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both azepane and piperidine rings attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Substitution Reactions: The azepane and piperidine rings can be introduced through nucleophilic substitution reactions. This involves reacting the nitro-pyrimidine intermediate with azepane and piperidine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the azepane and piperidine rings, using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Reduction: Formation of 2-(Azepan-1-yl)-5-amino-6-(piperidin-1-yl)pyrimidin-4-amine.

    Oxidation: Formation of oxidized derivatives at the nitrogen atoms.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the heterocyclic rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine
  • 2-(Pyrrolidin-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine
  • 2-(Piperazin-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Uniqueness

2-(Azepan-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of both azepane and piperidine rings, which can confer distinct steric and electronic properties. These properties can influence its binding affinity and specificity towards biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

2-(azepan-1-yl)-5-nitro-6-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H24N6O2/c16-13-12(21(22)23)14(19-8-6-3-7-9-19)18-15(17-13)20-10-4-1-2-5-11-20/h1-11H2,(H2,16,17,18)

InChI Key

NUDQWUATNHFNMK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])N

Origin of Product

United States

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